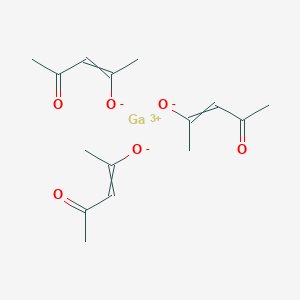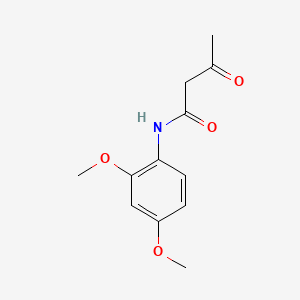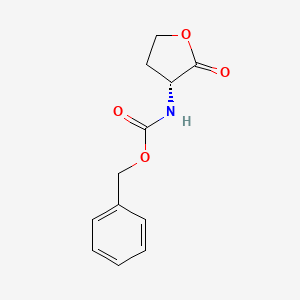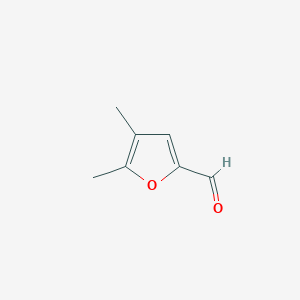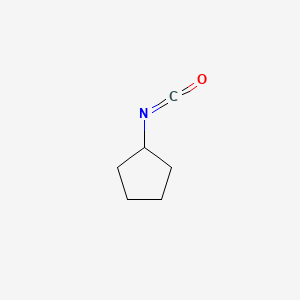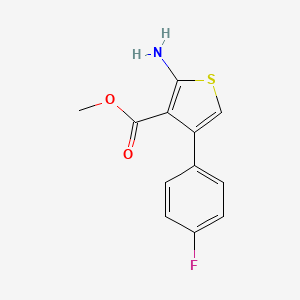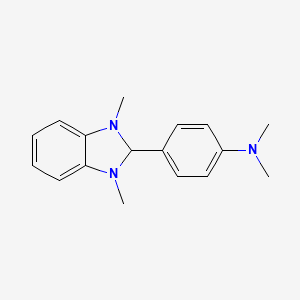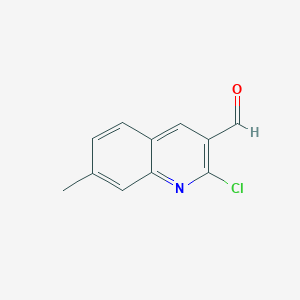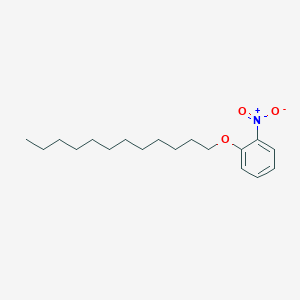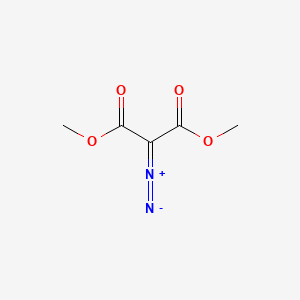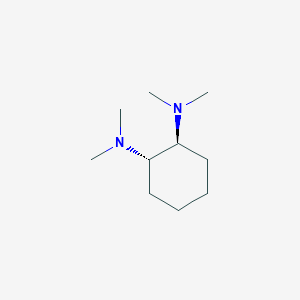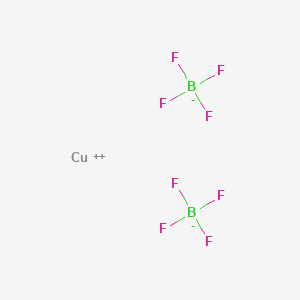
Copper fluoroborate
Overview
Description
Copper fluoroborate, also known as copper(II) tetrafluoroborate, is an inorganic compound with the chemical formula Cu(BF₄)₂. It is typically encountered as a blue crystalline solid and is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Copper Fluoroborate, also known as Copper(II) Tetrafluoroborate, is an inorganic compound with the formula Cu(H2O)x(BF4)2 . It is primarily used in organic synthesis as a Lewis acid . The primary targets of this compound are the organic compounds involved in these reactions .
Mode of Action
This compound interacts with its targets by acting as a Lewis acid in various organic reactions . In these reactions, the copper(II) is reduced to a copper(I) catalyst . For example, it is used in Diels Alder reactions, for cyclopropanation of alkenes with diazo reagents, and in Meinwald Rearrangement reactions on Epoxides .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is used in. For instance, in Diels Alder reactions and cyclopropanation of alkenes with diazo reagents, the copper(II) is reduced to a copper(I) catalyst, facilitating the reaction .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the facilitation of organic reactions. By acting as a Lewis acid and being reduced to a copper(I) catalyst, it enables various organic reactions to proceed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the specific conditions of the organic reactions it is used in, such as temperature, pH, and the presence of other reactants, can all impact its effectiveness and stability. Additionally, this compound is soluble in water , which can also influence its action and stability.
Biochemical Analysis
Biochemical Properties
Copper fluoroborate plays a significant role in various biochemical reactions. It acts as a Lewis acid in organic synthesis, facilitating reactions such as the Diels-Alder reaction and cyclopropanation of alkenes . In these reactions, this compound interacts with enzymes and proteins by coordinating with their active sites, thereby enhancing the reaction rates. The compound’s ability to form complexes with biomolecules containing amino acid residues like cysteine and histidine is crucial for its biochemical activity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with copper-dependent enzymes such as cytochrome c oxidase and superoxide dismutase plays a vital role in maintaining cellular homeostasis . Additionally, this compound can induce oxidative stress in cells by generating free radicals, which can lead to cellular damage if not regulated properly .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding . Conversely, it can also activate enzymes by stabilizing their active conformations. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or reactive chemicals . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and cellular damage . In vivo studies have also indicated potential long-term effects on liver and kidney function due to copper accumulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and improve metabolic functions . At high doses, this compound can be toxic, leading to adverse effects such as liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense . The compound also affects the metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The copper ions from the compound are taken up by copper transporters such as Ctr1 and are distributed to various cellular compartments by chaperone proteins like Atox1 and CCS . These transport mechanisms ensure that this compound reaches its target sites within the cell, where it can exert its biochemical effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the mitochondria, cytosol, and nucleus . Its activity and function are influenced by its localization, as the compound can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can participate in electron transport and energy production . Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations .
Preparation Methods
Copper fluoroborate can be synthesized through several methods. One common approach involves reacting copper oxide with fluoroboric acid, followed by filtration and drying. Another method includes reacting fluoroboric acid with basic copper carbonate, filtering the solution, and then evaporating it to obtain the desired product . Industrial production often involves the electrolysis of copper in a solution containing fluoroboric acid .
Chemical Reactions Analysis
Copper fluoroborate is known for its versatility in chemical reactions. It acts as a Lewis acid and is used in various organic synthesis reactions, such as Diels-Alder reactions and cyclopropanation of alkenes with diazo reagents . It also catalyzes Meinwald rearrangement reactions on epoxides . The compound undergoes reduction reactions where copper(II) is reduced to copper(I) in the presence of suitable reducing agents .
Scientific Research Applications
Copper fluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in organic synthesis reactions . In the field of materials science, it is employed in the preparation of conductive polymer composites and superhydrophobic surfaces . Additionally, it is used in the electroplating industry to deposit copper layers on various substrates, enhancing their electrical conductivity and corrosion resistance . In biology and medicine, this compound is being explored for its potential use in nanomedicine and biomedical applications .
Comparison with Similar Compounds
Copper fluoroborate can be compared to other copper salts such as copper sulfate and copper chloride. Unlike copper sulfate, this compound is much more soluble in water, allowing for higher concentrations of copper ions in solution . This property makes it particularly suitable for high-speed electroplating processes. Additionally, this compound is less corrosive compared to copper chloride, making it a safer alternative for various applications . Similar compounds include sodium tetrafluoroborate, lithium tetrafluoroborate, and silver tetrafluoroborate .
Properties
IUPAC Name |
copper;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUNZEYTSRPVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CuF8 | |
| Record name | COPPER FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885722 | |
| Record name | Copper(II) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Copper fluoroborate is a dark-blue odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Aqueous solution: Dark-blue odorless liquid; [CAMEO] Hexahydrate: Blue crystals; [Strem Chemicals MSDS] | |
| Record name | COPPER FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Copper(II) fluoborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8067 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
212 °F at 760 mmHg (approx.) (USCG, 1999) | |
| Record name | COPPER FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.54 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | COPPER FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
38465-60-0 | |
| Record name | COPPER FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Copper(II) fluoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038465600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, copper(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(II) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(2+) tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


